Bis(2-ethylhexyl)phosphinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2-ethylhexyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O2P/c1-5-9-11-15(7-3)13-19(17,18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIUWSQALWALJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CP(=O)(CC(CC)CCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies and Structural Elucidation
Advanced Synthetic Routes for Bis(2-ethylhexyl)phosphinic Acid
The preparation of this compound is effectively achieved through a free radical addition reaction. This method is advantageous as it avoids the use of highly toxic phosphine (B1218219) gas and employs readily available starting materials google.com. A general process for preparing dialkylphosphinic acids, including the bis(2-ethylhexyl) variant, involves the reaction of an alpha-olefin with hypophosphorous acid or its salt google.com.
The synthesis of symmetrical dialkylphosphinic acids such as this compound is accomplished through a free radical addition mechanism. In this pathway, 2-ethyl-1-hexene (B155198), an α-olefin, reacts with a phosphorus source like sodium hypophosphite or hypophosphorous acid. The reaction is initiated by a radical initiator, leading to the formation of the desired dialkylphosphinic acid google.com. The process can be tailored to first produce the mono(2-ethylhexyl)phosphinic acid intermediate, which then undergoes a second free radical addition with another molecule of 2-ethyl-1-hexene to yield the final product.
The efficiency of the synthesis of dialkylphosphinic acids is highly dependent on the reaction conditions and the choice of initiator. Research on similar dialkylphosphinic acids has shown that the reaction temperature plays a crucial role in the yield. For instance, the maximum yield for various dialkylphosphinic acids is often achieved at temperatures around 130 °C.
A variety of radical initiators can be employed, with their effectiveness being temperature-dependent. Common initiators include azobisisobutyronitrile (AIBN), benzoyl peroxide (BPO), and di-tert-butyl peroxide (DTBP). Among these, DTBP has demonstrated high initiation efficiency at approximately 130 °C for the synthesis of related dialkylphosphinic acids. The selection of the initiator is critical; for example, AIBN and BPO tend to decompose rapidly at temperatures above 90-100 °C, which can hinder the reaction's progress if higher temperatures are required for optimal yield.
The following table summarizes the optimal reaction temperatures for different initiators based on studies of dialkylphosphinic acid synthesis.
| Initiator | Optimal Reaction Temperature (°C) |
| Azobisisobutyronitrile (AIBN) | ~80 |
| Benzoyl Peroxide (BPO) | ~100 |
| Di-tert-butyl Peroxide (DTBP) | ~130 |
This data is based on the synthesis of various dialkylphosphinic acids and serves as a guideline for the synthesis of this compound.
A significant challenge in the synthesis of this compound is the presence of the monoalkylphosphinic acid by-product. An effective purification strategy involves neutralizing this by-product with an aqueous base. The resulting salt of the monoalkylphosphinic acid is more soluble in the aqueous phase and can be separated from the desired dialkylphosphinic acid, which remains in the organic phase.
For further purification and to enhance the yield of the final product, the organic phase containing the this compound is subjected to an acid wash, typically with an inorganic acid like sulfuric acid. Following the removal of the aqueous phase, the organic layer is filtered and then subjected to vacuum distillation to remove any remaining volatile impurities. This multi-step purification process is crucial for obtaining a high-purity product with an enhanced yield.
Spectroscopic and Computational Characterization of Molecular Structure
The confirmation of the molecular structure and the assessment of the purity of this compound are conducted using various spectroscopic and computational methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are principal techniques employed for this purpose.
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds. For this compound, both ¹H NMR and ³¹P NMR spectroscopy are utilized. The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule, confirming the structure of the 2-ethylhexyl alkyl chains. The ³¹P NMR spectrum is particularly important for organophosphorus compounds, as it provides a distinct signal for the phosphorus atom, which is characteristic of the phosphinic acid group.
¹H NMR Spectral Data for a Related Compound: Phosphoric acid tris(2-ethylhexyl) ester
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~0.9 | m | -CH₃ |
| ~1.3 | m | -CH₂- |
| ~1.6 | m | -CH- |
| ~4.0 | m | -O-CH₂- |
This data is for a related compound and should be used for comparative reference only.
Mass spectrometry is employed to determine the molecular weight of this compound and to assess its purity. The technique provides a mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also provide structural information.
The molecular weight of this compound is 290.42 g/mol . The exact mass is 290.23746735 Da nih.gov. Mass spectrometry would be expected to show a molecular ion peak corresponding to this mass.
Computed Molecular Properties of this compound
| Property | Value |
| Molecular Weight | 290.42 g/mol |
| Exact Mass | 290.23746735 Da |
| Molecular Formula | C₁₆H₃₅O₂P |
Data sourced from PubChem CID 13629072.
Theoretical Predictions of Molecular Conformation (e.g., Density Functional Theory)
Due to the flexible nature of the two 2-ethylhexyl chains, this compound can adopt a multitude of conformations in three-dimensional space. Understanding these conformations is crucial as they can significantly influence the compound's reactivity and its interactions with other molecules, for instance, in its role as a metal extractant.
Such theoretical calculations can provide valuable insights into:
Stable Conformers: DFT can be used to calculate the potential energy surface of the molecule, identifying the lowest energy (most stable) conformations. This would involve exploring the rotational possibilities around the P-C and C-C bonds of the ethylhexyl chains.
Geometric Parameters: For the identified stable conformers, DFT can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles with high accuracy.
Electronic Properties: DFT calculations can also elucidate the electronic properties of the molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These properties are fundamental to understanding the molecule's reactivity.
In the context of its application in solvent extraction, the conformation of this compound is critical for its ability to form complexes with metal ions. DFT studies on similar, smaller phosphinic acids have shown that the orientation of the P=O and P-OH groups, as well as the steric hindrance from the alkyl chains, play a significant role in their complexation behavior. It is reasonable to extrapolate that similar principles would govern the conformational preferences and reactivity of this compound.
Future computational studies focusing specifically on this compound would be invaluable in providing a more detailed and quantitative understanding of its conformational landscape and how this influences its chemical properties and applications.
| Compound Name |
| This compound |
| 2-ethyl-1-hexene |
| Hypophosphorous acid |
Interactive Data Table: Spectroscopic Data for this compound
| Technique | Solvent | Key Observations |
| ESI-MS | - | m/z = 289.25 [M-H]⁻ |
| ¹H NMR | CDCl₃ | δ 11.63 (s, 1H, P-OH), 1.85 – 0.86 (m, 34H, alkyl protons) |
| ³¹P NMR | CDCl₃ | δ 60.77 |
Fundamental Coordination Chemistry and Complexation Behavior
Stoichiometry of Metal-Bis(2-ethylhexyl)phosphinic Acid Complexes
The stoichiometry of the extracted metal complexes, which refers to the definite ratio of metal ions to the bis(2-ethylhexyl)phosphinic acid ligand, is fundamental to understanding the extraction mechanism. This ratio dictates the efficiency of the extraction process and is influenced by factors such as the pH of the aqueous phase and the concentration of the extractant in the organic phase.
The stoichiometry of the species extracted into the organic phase is typically determined through solvent extraction experiments. nih.gov Methodologies such as slope analysis, which involves plotting the logarithm of the metal's distribution ratio (log D) against the logarithm of the extractant concentration or pH, are commonly employed. nih.govresearchgate.netresearchgate.net Through graphical and numerical analysis of these plots, the number of extractant molecules involved in the complex can be elucidated. nih.gov
Research conducted on the extraction of various transition metals from a 1.0 mol/dm³ ammonium (B1175870) sulfate (B86663) solution into heptane (B126788) containing this compound has identified the specific stoichiometry for several key metal ions. nih.gov In these representations, 'R' denotes the deprotonated anionic form of this compound, while 'HR' signifies the neutral, associated form of the acid.
For the extraction of Iron(III), the data indicates the formation of a specific complex in the organic phase. Graphical and numerical analysis of the extraction data has led to the determination of the extracted species' stoichiometry. nih.gov
Table 1: Stoichiometry of Iron(III) Complex
| Metal Ion | Extracted Species Stoichiometry |
| Iron(III) | FeR₃·2HR nih.gov |
This stoichiometry suggests that one ion of Iron(III) complexes with three deprotonated ligands (R) and is further solvated by two neutral molecules (HR) of this compound.
In the case of Zinc(II) extraction under similar conditions, the analysis revealed the formation of two different complex species in the organic phase. nih.gov The presence of multiple species indicates a more complex extraction equilibrium that can be influenced by the specific conditions of the system.
Table 2: Stoichiometry of Zinc(II) Complexes
| Metal Ion | Extracted Species Stoichiometry |
| Zinc(II) | ZnR₂ nih.gov |
| ZnR₂·3HR nih.gov |
The identified species are a simple chelate, ZnR₂, and a more solvated complex, ZnR₂·3HR. nih.gov
The extraction behavior of Copper(II) with this compound also points to the formation of multiple stoichiometric complexes. The equilibrium in the organic phase involves at least two distinct species. nih.gov
Table 3: Stoichiometry of Copper(II) Complexes
| Metal Ion | Extracted Species Stoichiometry |
| Copper(II) | CuR₂·HR nih.gov |
| CuR₂·5HR nih.gov |
These findings show that after the initial complexation to form CuR₂, the resulting species can be solvated by varying numbers of neutral extractant molecules. nih.gov
For Manganese(II), studies have identified two primary extracted species, indicating a flexible coordination environment. nih.gov The extraction efficiency is highly dependent on pH, a characteristic parameter denoted by pH₅₀, the pH at which 50% extraction is achieved. acs.org
Table 4: Stoichiometry of Manganese(II) Complexes
| Metal Ion | Extracted Species Stoichiometry |
| Manganese(II) | MnR₂·2HR nih.gov |
| MnR₂·3HR nih.gov |
The pH₅₀ values for Manganese(II) extraction highlight the influence of extractant concentration on efficiency. acs.org
Table 5: pH₅₀ Values for Manganese(II) Extraction by this compound
| Extractant Concentration | pH₅₀ Value |
| 0.05 mol/L | 5.30 acs.org |
| 0.20 mol/L | 4.63 acs.org |
| 0.50 mol/L | 4.19 acs.org |
As shown in the table, a higher concentration of the extractant allows for the extraction of Manganese(II) from more acidic solutions. acs.org
The investigation into the extraction of Cadmium(II) from ammonium sulfate solutions with this compound led to the identification of a single dominant complex in the organic phase. nih.gov
Table 6: Stoichiometry of Cadmium(II) Complex
| Metal Ion | Extracted Species Stoichiometry |
| Cadmium(II) | CdR₂·3HR nih.gov |
This stoichiometry indicates that the CdR₂ chelate is solvated by three additional neutral molecules of the extractant. nih.gov
Determination of Metal-to-Ligand Ratios in Extracted Species
Cobalt(II) Complexes (e.g., CoR₂·HR, CoR₂·4HR)
The extraction of Cobalt(II) from sulfate solutions using this compound (commercially known as PIA-8) in toluene (B28343) has been a subject of study. researchgate.net The extraction process is governed by a cation exchange mechanism, where the stoichiometry of the extracted species has been identified. researchgate.net Research indicates that at lower concentrations of the extractant, the complex formed is CoR₂·HR, while at higher concentrations, a more solvated species, CoR₂·4HR, is observed. nih.gov Another study focusing on the extraction from sulfate solutions determined the extracted species to be CoR₂(HR)₂. researchgate.net The formation of these complexes is pH-dependent, with quantitative extraction of Co(II) occurring in the pH range of 5.0–5.9 with a 0.03 M solution of the extractant in toluene. researchgate.net The difference in the extraction pH for Cobalt(II) and Nickel(II) is significant, with a ΔpH₀.₅ of 1.9, which is advantageous for their separation. researchgate.net The separation of these two metals is also favored by an increase in temperature. researchgate.net
The nature of the cobalt(II) complexes formed with phosphinic acids is significantly influenced by the strong tendency of the phosphinate ligands to form intermolecular hydrogen bonds and stable µ₂-Co-O-P-O-Co bridges. scispace.com At lower cobalt concentrations, the predominant species is a 4:1 complex where neutral phosphinic acid ligands are hydrogen-bonded to the anionic phosphinates. scispace.com As the cobalt loading increases, oligomeric structures are formed through µ₂-phosphinate bridging. scispace.com
Table 1: Stoichiometry of Cobalt(II) Complexes with this compound
| Complex | Conditions | Reference |
|---|---|---|
| CoR₂·HR | Lower extractant concentration | nih.gov |
| CoR₂·4HR | Higher extractant concentration | nih.gov |
| CoR₂(HR)₂ | Sulfate solution, pH 5.0-5.9 | researchgate.net |
Nickel(II) Complexes (e.g., NiR₂·3HR, NiR₂·6HR)
Similar to Cobalt(II), the extraction of Nickel(II) by this compound from sulfate solutions proceeds via a cation exchange mechanism. researchgate.net The stoichiometry of the extracted nickel complexes has been reported as NiR₂·3HR and NiR₂·6HR. nih.gov Another study identified the extracted species as NiR₂·2(HR)₂. researchgate.net The quantitative extraction of Ni(II) is achieved at a higher pH range of 6.8–7.0 using a 0.03 M solution of the extractant in toluene. researchgate.net
The structure of the nickel(II) complexes with this compound has been investigated to understand the basis for structure-extractability-selectivity correlations. osti.gov Depending on the loading, nickel(II) complexes can adopt tetrahedral or octahedral geometries. journalssystem.com The formation of these complexes involves the replacement of water molecules in the nickel coordination sphere with the extractant molecules. journalssystem.com
Table 2: Stoichiometry of Nickel(II) Complexes with this compound
| Complex | Conditions | Reference |
|---|---|---|
| NiR₂·3HR | Sulfate solution | nih.gov |
| NiR₂·6HR | Sulfate solution | nih.gov |
| NiR₂·2(HR)₂ | Sulfate solution, pH 6.8-7.0 | researchgate.net |
Scandium(III) Complexes (e.g., ScR₃·3HR, HSc(SO₄)₂·4HR)
The extraction of Scandium(III) from sulfuric acid solutions using this compound in toluene has been shown to be highly efficient. researchgate.netshd.org.rs The extraction mechanism and the stoichiometry of the resulting complexes are dependent on the acidity of the aqueous phase. researchgate.nettandfonline.com
At lower sulfuric acid concentrations (0.1–0.5 M), the extraction proceeds through a cation exchange mechanism, forming the complex ScR₃·3HR. researchgate.net In this process, three molecules of the dimeric extractant react with the Sc³⁺ ion. researchgate.net However, at higher acidities (6.0–8.0 M H₂SO₄), the extraction mechanism shifts to solvation. researchgate.net Under these conditions, the extracted species is believed to be HSc(SO₄)₂·4HR. researchgate.net In sulfate media, scandium can form stable anionic complexes such as [Sc(SO₄)₂]⁻ and [Sc(SO₄)₃]³⁻, which influences its extraction behavior. mdpi.com The structure of the scandium complexes formed with di-(2-ethylhexyl)phosphoric acid in the organic phase during extraction from sulfuric acid solutions has been studied using ³¹P and ⁴⁵Sc NMR, revealing that the composition of the extracts does not include mineral acid anions, and an increase in the water phase activity leads to the dominant extraction of forms in the coordination sphere of the complex. iaea.org
Table 3: Stoichiometry of Scandium(III) Complexes with this compound
| Complex | Acidity Conditions | Extraction Mechanism | Reference |
|---|---|---|---|
| ScR₃·3HR | 0.1–0.5 M H₂SO₄ | Cation Exchange | researchgate.net |
| HSc(SO₄)₂·4HR | 6.0–8.0 M H₂SO₄ | Solvation | researchgate.net |
Ligand Design Principles and Structure-Activity Relationships in Metal Coordination
The efficiency and selectivity of metal extraction by organophosphorus compounds like this compound are intrinsically linked to the ligand's molecular structure. rsc.org The design of these extractants and the understanding of their structure-activity relationships are crucial for optimizing separation processes in hydrometallurgy. acs.org
The chemical structure of the extractant plays a significant role in its extraction behavior. rsc.org Factors such as the nature of the alkyl groups (branching and hydrophobicity) and the presence of other functional groups influence the extractant's pKa value, its affinity for specific metals (due to steric hindrance and complexing properties), and its distribution between the organic and aqueous phases. rsc.org Generally, a lower pKa value of the extractant leads to stronger extractability. rsc.orgacs.org
Quantitative Structure-Property Relationship (QSPR) studies are employed to correlate the chemical properties of a compound with its molecular structure, represented by molecular descriptors. rsc.org For acidic phosphorus-containing compounds, the separation efficiency for a mixture of metal ions is related to the difference in their pH₅₀ values (the pH at which 50% of the metal is extracted). acs.org A larger difference in pH₅₀ values for two metals indicates a more efficient separation. acs.org For instance, the separation of Co(II) and Ni(II) is more efficient with an extractant that yields a larger ΔpH₅₀ between the two metals. acs.org
Molecular modeling techniques have been utilized to investigate the aggregation of metal salts of organophosphorus acids in nonpolar solvents to gain a better understanding of the liquid-liquid extraction of metal ions like nickel(II) and cobalt(II). osti.gov These studies provide insights into the organization of the metal-extractant complexes and the nature of intermolecular forces. osti.gov
Interfacial Phenomena and Adsorption Equilibria of Extractant-Metal Complexes
The process of solvent extraction is significantly influenced by what occurs at the interface between the aqueous and organic phases. nih.govgrin.com The weak amphiphilic nature of many extractants, including this compound, suggests that the formation of metal ion-extractant complexes preferentially occurs at this interface. nih.gov Extractants tend to accumulate at the organic-aqueous interface, where their interaction with metal ions from the aqueous phase is most likely. nih.gov
The adsorption of the extractant and its metal complexes at the interface affects the interfacial tension. grin.com The equilibrium interfacial tension can be described using thermodynamic models that consider the adsorption of various species, including the extractant monomer, the deprotonated extractant, and the metal-extractant complex. grin.com The Gibbs adsorption equation, along with Langmuir and Stern isotherms, can be used to model the multicomponent adsorption and describe the equilibrium interfacial tension. grin.com
Studies have shown that for some systems, the interfacial activities of the metal-extractant complexes are negligible, while the dimeric form of the extractant itself can be adsorbed at the interface. osti.gov However, other research highlights the importance of the adsorption of the metal-extractant complex, which can be influenced by factors like electrolyte concentrations. grin.com Recent investigations using techniques like X-ray fluorescence near total reflection and tensiometry have explored the ion adsorption behavior at the surface of aqueous solutions containing water-soluble extractants. nsf.govresearchgate.net These studies suggest that complexation of extractants and ions in the aqueous phase can sometimes hinder the solvent extraction process by altering the expected selectivity at the interface. nih.govnsf.govresearchgate.net The interfacial transport processes are key to the kinetics and mechanism of metal extraction. tandfonline.com
Mechanistic Investigations of Solvent Extraction Processes
Elucidation of Extraction Mechanisms
The means by which bis(2-ethylhexyl)phosphinic acid and its analogs, such as di-(2-ethylhexyl) phosphoric acid (D2EHPA), extract metal ions is not uniform and is highly dependent on the chemical environment.
In acidic environments, the predominant mechanism for the extraction of many metal ions by acidic organophosphorus extractants is cation exchange. This process involves the exchange of a proton from the extractant molecule with a metal cation from the aqueous phase. Studies on extraction chromatographic resins prepared with compounds like bis(2-ethylhexyl) phosphoric acid (HDEHP) demonstrate the uptake of a wide range of metal ions, including alkaline earths, transition metals, post-transition metals, lanthanides, and actinides, from acidic nitrate (B79036) and chloride media. scilit.comresearchgate.net The extraction of Scandium (Sc) and Yttrium (Y) from a phosphoric acidic leachate using di-(2-ethylhexyl) phosphoric acid has been shown to occur through an ion exchange process. mdpi.com
The efficiency of this cation exchange is significantly influenced by the pH of the aqueous phase. For instance, in the extraction of Cobalt (Co²⁺), low pH levels can hinder the process due to difficulties in cationic exchange at high acidity. nih.gov
At higher acidities, the extraction mechanism can transition from a pure cation exchange to a solvation mechanism, or a combination of both. In a study on the extraction of Lanthanum (La) and Cerium (Ce) from a phosphoric acidic leachate with di-(2-ethylhexyl) phosphoric acid, it was found that the extraction occurs through an antagonistic process involving both an ion exchange reaction and a solvation reaction. mdpi.com This dual mechanism indicates that under certain conditions, the extractant can also solvate the metal species, facilitating their transfer into the organic phase without a direct proton exchange.
The transition between extraction mechanisms is heavily influenced by both the pH of the aqueous solution and the concentration of the extractant. Research has demonstrated that the extraction efficiency of various metals is highly dependent on these two parameters.
For the extraction of Scandium (Sc) and Yttrium (Y) with di-(2-ethylhexyl) phosphoric acid (P204), the extraction ratios were low at an initial pH of 0.5 but increased significantly to around 90% and 98%, respectively, as the pH was raised to 1.5. mdpi.com Similarly, the extraction of Cobalt (Co²⁺) is directly affected by the donor phase pH, with increasing pH leading to faster transportation of ions between phases. nih.gov However, at a pH above 6.0, accumulation in the organic phase increases, limiting the transfer. nih.gov
The concentration of the extractant also plays a crucial role. In the extraction of rare earth elements, a low concentration of P204 (2%) was sufficient to extract Sc and Y at a pH of 1.5, while a higher concentration (20%) was required to extract La and Ce effectively. mdpi.com This suggests that by manipulating the pH and extractant concentration, a stepwise extraction process can be designed to selectively separate different metal ions. mdpi.com
| Metal Ion | P204 Concentration | Initial Aqueous pH | Extraction Ratio (%) |
|---|---|---|---|
| Sc | 2% | 0.5 | 2.8 |
| Y | 2% | 0.5 | 15.9 |
| Sc | 2% | 1.5 | ~90 |
| Y | 2% | 1.5 | ~98 |
| La | 20% | 1.5 | 87 |
| Ce | 20% | 1.5 | 95 |
Kinetic Studies of Metal Ion Transfer
The kinetics of metal ion transfer in solvent extraction systems using this compound and its analogs are critical for understanding the efficiency and rate of the separation process.
In the extraction of Europium (Eu³⁺) with HDEHP in n-dodecane, experimental data showed that under a wide range of stirring conditions, the mass transfer process is entirely controlled by the rate of interfacial chemical reactions. tandfonline.com Conversely, a study on the extraction of Yttrium and Iron (III) with D2EHPA revealed that the rate-limiting stage can change with temperature. mdpi.com For iron (III) extraction, at lower temperatures (283–300 K), the process is limited by the chemical reaction, as indicated by a high activation energy of 40.0 ± 1.4 kJ/mol. mdpi.com At higher temperatures (above 305 K), the process becomes diffusion-limited, with a lower activation energy of 11.4 ± 1.2 kJ/mol. mdpi.com For yttrium extraction, the process is diffusion-limited over a wide temperature range, with an activation energy of 16.2 ± 1.3 kJ/mol. mdpi.com
| Metal Ion | Temperature Range (K) | Activation Energy (kJ/mol) | Rate-Limiting Step |
|---|---|---|---|
| Iron (III) | 283–300 | 40.0 ± 1.4 | Chemical Reaction |
| Iron (III) | > 305 | 11.4 ± 1.2 | Diffusion |
| Yttrium | Wide Range | 16.2 ± 1.3 | Diffusion |
To describe the kinetics of metal extraction, interfacial reaction models are often proposed. These models consider the chemical reactions that occur at the liquid-liquid interface between the aqueous and organic phases.
For the mass transfer of Eu³⁺, a reaction mechanism was developed where four different aqueous species (Eu³⁺, Eu-lactate, Eu-polyaminocarboxylate, and a mixed complex) react simultaneously with HDEHP molecules adsorbed at the interface. tandfonline.com This model was in full agreement with the experimental kinetic data. tandfonline.com
In the study of aluminum extraction with D2EHPA, a reaction mechanism involving two primary reaction pathways was proposed. csu.edu.cn One path originates from Al(H₂O)₆³⁺, and the other from a partially complexed aluminum ion. csu.edu.cn The model suggests that the reaction can occur both in the bulk aqueous phase and at the interface, with the dominant reaction region shifting depending on the extractant concentration. csu.edu.cn At lower extractant concentrations ([HA] < 0.03 mol/L), the process was controlled by the interfacial reaction, while at higher concentrations ([HA] > 0.03 mol/L), it shifted to a homogeneous reaction in the aqueous solution. csu.edu.cn
Influence of Stirring Speed and Temperature on Extraction Rate
The rate of solvent extraction processes involving this compound and similar organophosphorus extractants is significantly influenced by hydrodynamic and thermal conditions, specifically stirring speed and temperature. The interplay between these factors determines whether the extraction rate is limited by the diffusion of species to the aqueous-organic interface or by the kinetics of the chemical reaction at the interface.
Stirring Speed: The stirring speed, or agitation intensity, directly affects the interfacial area between the aqueous and organic phases and the thickness of the diffusion boundary layers. In systems where the extraction rate is controlled by mass transfer (diffusion-controlled), increasing the stirring speed enhances the rate of extraction. This is because vigorous agitation reduces the thickness of the boundary layers, facilitating faster transport of the metal ions and extractant molecules to the interface where the reaction occurs. Studies on yttrium extraction with the related compound di-2-ethylhexylphosphoric acid (D2EHPA) have demonstrated a significant dependence of the extraction rate constant on the stirring rate, which is characteristic of a diffusion-limited process. mdpi.com Conversely, if the chemical reaction at the interface is the slowest step (kinetically-controlled), the extraction rate will show little to no dependence on the stirring speed once a sufficient interfacial area has been established. mdpi.comresearchgate.net
Temperature: Temperature influences both the diffusion coefficients of the reactants and the rate constant of the interfacial chemical reaction. According to the Arrhenius equation, an increase in temperature generally leads to a higher extraction rate. For diffusion-controlled processes, the effect of temperature is typically modest, as the activation energies for diffusion are relatively low. For instance, in the diffusion-limited extraction of yttrium by D2EHPA, the activation energy was found to be 16.2 ± 1.3 kJ/mol, and a 10 K temperature increase resulted in only a 1.0–1.14 times increase in the rate constant. mdpi.com
In contrast, for kinetically-controlled processes, the effect of temperature is much more pronounced, as chemical reactions typically have higher activation energies. A study on iron(III) extraction revealed a transition from a kinetically-controlled regime to a diffusion-controlled regime as the temperature was increased. mdpi.com At lower temperatures (283–300 K), the process was limited by the chemical reaction with an activation energy of 40.0 ± 1.4 kJ/mol. mdpi.com Above 305 K, diffusion became the rate-limiting step, and the activation energy dropped to 11.4 ± 1.2 kJ/mol. mdpi.com This transition highlights the critical role of temperature in dictating the rate-determining step of the extraction process.
| Parameter | Influence on Diffusion-Controlled Extraction | Influence on Kinetically-Controlled Extraction | Example System (with D2EHPA) |
|---|---|---|---|
| Stirring Speed | Rate increases significantly with stirring speed. | Rate is largely independent of stirring speed (above a minimum threshold). mdpi.com | Yttrium extraction (Diffusion-limited) mdpi.com |
| Temperature | Rate increases moderately; low activation energy (e.g., 11.4 - 16.2 kJ/mol). mdpi.com | Rate increases significantly; high activation energy (e.g., 40.0 kJ/mol). mdpi.com | Iron(III) extraction (Transitions from kinetic to diffusion control with increasing temperature) mdpi.com |
Thermodynamic Analysis of Extraction Equilibria
The thermodynamic analysis of liquid-liquid extraction equilibria provides fundamental insights into the spontaneity, thermal effects, and driving forces of the metal transfer from the aqueous to the organic phase. By determining key thermodynamic parameters, the feasibility and selectivity of separation processes using this compound can be quantitatively assessed.
Determination of Extraction Equilibrium Constants
The extraction equilibrium constant (Kex) is a quantitative measure of the distribution of a metal species between the organic and aqueous phases once equilibrium is reached. It is determined by investigating the extraction stoichiometry, which describes the specific chemical reaction responsible for the transfer of the metal ion. For acidic organophosphorus extractants like this compound, which typically exist as dimers, (HR)₂, in nonpolar diluents, the extraction of a trivalent metal ion (M³⁺) often follows a cation-exchange mechanism.
The general equilibrium can be represented as: M³⁺(aq) + n(HR)₂(org) ⇌ MR₃(HR)₂ₙ₋₃(org) + 3H⁺(aq)
The equilibrium constant for this reaction is given by: Kex = [MR₃(HR)₂ₙ₋₃]org [H⁺]³aq / [M³⁺]aq [(HR)₂]ⁿorg
The value of 'n' is determined experimentally by slope analysis, plotting the logarithm of the distribution ratio (D) against the logarithm of the extractant concentration at a constant pH. The slope of this plot reveals the number of extractant dimers involved in the complex. researchgate.net For many trivalent lanthanides, the extracted species is often found to be M(HR₂)₃, which corresponds to MR₃(HR)₃ in monomeric terms. jst.go.jp The equilibrium constants are crucial for modeling and predicting extraction behavior under various conditions. jst.go.jpdatapdf.com
Enthalpy Changes of Extraction Processes (ΔH°)
The enthalpy change (ΔH°) of the extraction process quantifies the heat absorbed or released during the transfer of the metal ion from the aqueous to the organic phase. A negative ΔH° indicates an exothermic reaction, meaning heat is released, while a positive ΔH° signifies an endothermic reaction where heat is absorbed.
ΔH° can be determined by two primary methods:
The van't Hoff Method: This involves measuring the extraction equilibrium constant (Kex) at different temperatures. The enthalpy change is then calculated from the slope of the van't Hoff plot (ln Kex vs. 1/T), based on the equation: d(ln Kex) / d(1/T) = -ΔH°/R where R is the ideal gas constant. researchgate.nettandfonline.com
Direct Calorimetry: This technique directly measures the heat produced or consumed during the biphasic extraction reaction, providing a direct value for ΔH°. researchgate.nettandfonline.com
Studies on the extraction of various metals with analogous organophosphorus acids have shown that the processes are often exothermic. For example, the extraction of bismuth(III) by D2EHPA is strongly exothermic, with a calorimetrically determined ΔH° of -10.7 ± 1.0 kJ/mol. tandfonline.com Similarly, the extraction of lanthanides is also characterized by negative enthalpy changes. tandfonline.comakjournals.com
Entropy Changes of Extraction Processes (ΔS°)
The entropy change (ΔS°) reflects the change in randomness or disorder of the system during the extraction process. It is a composite value that includes contributions from changes in hydration spheres of ions, the organization of extractant molecules into metal complexes, and the release of protons. A positive ΔS° indicates an increase in disorder and is favorable for the extraction, while a negative ΔS° indicates a more ordered system, which is unfavorable.
The entropy change is typically calculated from the Gibbs free energy (ΔG°) and enthalpy (ΔH°) using the Gibbs-Helmholtz equation: ΔG° = ΔH° - TΔS° Therefore, ΔS° = (ΔH° - ΔG°)/T
For many extraction systems involving organophosphorus acids, the entropy change has been found to be negative. tandfonline.comakjournals.com This is often attributed to the extensive ordering of the extractant molecules as they coordinate around the metal ion to form the extracted complex in the organic phase. This increase in order outweighs the disorder created by the dehydration of the metal ion.
Gibbs Free Energy Changes of Extraction Processes (ΔG°)
The Gibbs free energy change (ΔG°) is the ultimate measure of the spontaneity of the extraction reaction. A negative ΔG° indicates that the extraction is thermodynamically favorable and will proceed spontaneously under the given conditions. ΔG° is determined from the extraction equilibrium constant (Kex) using the relationship: ΔG° = -RT ln Kex
| Metal Ion | Extractant | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Driving Force |
|---|---|---|---|---|---|
| Bismuth(III) | D2EHPA | -39.7 ± 1.6 | -11.2 ± 1.6 | -95.6 ± 3.8 | Enthalpy-driven tandfonline.com |
| Europium(III) | D2EHPA | Not Specified | Negative | Negative | Enthalpy-driven tandfonline.comakjournals.com |
| Neodymium(III) | D2EHPA/HEH[EHP] Mixture | -14.89 | -27.14 | -41.09 | Enthalpy-driven researchgate.net |
| Samarium(III) | D2EHPA/HEH[EHP] Mixture | -16.71 | -29.35 | -42.41 | Enthalpy-driven researchgate.net |
Correlation of Thermodynamic Parameters with Extraction Selectivity
Extraction selectivity refers to the preferential extraction of one metal ion over another from a mixture. This selectivity is a direct consequence of the differences in the thermodynamic parameters for the extraction of the individual metals. The separation factor (β), defined as the ratio of the distribution ratios of two metals (β = D₁/D₂), is related to the difference in their standard Gibbs free energies of extraction (Δ(ΔG°)).
β = D₁/D₂ = exp[- (ΔG°₁ - ΔG°₂)/RT] = exp[-Δ(ΔG°)/RT]
For a separation to be effective, β must be significantly different from unity, which requires a substantial difference in the ΔG° values for the two metals. This difference in ΔG° arises from a combination of differences in enthalpy (Δ(ΔH°)) and entropy (Δ(ΔS°)).
Advanced Separation Applications and Methodologies
Selective Extraction and Separation of Specific Metal Ions
The versatility of Bis(2-ethylhexyl)phosphinic acid allows for its application in the separation of a wide range of metal ions by carefully controlling process parameters such as pH and extractant concentration.
This compound, also known by the commercial name PIA-8, has demonstrated high efficiency in the liquid-liquid extraction of Scandium(III) from sulfuric acid solutions. Research indicates that the extraction mechanism is highly dependent on the acidity of the aqueous phase. mdpi.com
Quantitative extraction of Scandium(III) can be achieved using a 0.03 M solution of the extractant in toluene (B28343). mdpi.com Two distinct extraction behaviors have been identified:
Low Acidity (0.1–0.5 M H₂SO₄): In this range, the extraction proceeds via a cation exchange mechanism. The extracted species is identified as ScR₃·3HR. mdpi.com
High Acidity (6.0–8.0 M H₂SO₄): At higher acid concentrations, the mechanism shifts to solvation, with the extracted species being HSc(SO₄)₂·4HR. mdpi.com
This dual-mechanism behavior allows for flexibility in designing separation schemes for scandium from other elements. The practicability of separating Sc(III) from elements like Thorium(IV), Iron(III), and Lutetium(III) can be enhanced by controlling the aqueous acidity. researchgate.net
| Parameter | Condition | Extraction Mechanism | Extracted Species |
|---|---|---|---|
| Low Acidity | 0.1–0.5 M H₂SO₄ | Cation Exchange | ScR₃·3HR |
| High Acidity | 6.0–8.0 M H₂SO₄ | Solvation | HSc(SO₄)₂·4HR |
While organophosphorus compounds are generally known for their utility in actinide separations, specific studies detailing the separation of Thorium(IV) from Uranium(VI) using this compound are not extensively covered in the available research. However, the broader class of acidic organophosphorus extractants, including phosphinic acids, is known to facilitate the uptake of a wide range of metal ions, including actinides like thorium and uranium, from acidic media. scilit.com The separation of these elements typically relies on exploiting differences in their complexation behavior under specific conditions, such as varying acid concentrations.
The separation of cobalt and nickel is a significant challenge in hydrometallurgy due to their similar chemical properties. This compound (PIA-8) has proven to be a highly selective extractant for this purpose. The separation is strongly pH-dependent, operating through a cation exchange mechanism. researchgate.net
In studies using a 0.03 M solution of PIA-8 in toluene to extract Co(II) and Ni(II) from sulfate (B86663) solutions, a clear separation window was established. Quantitative extraction of Co(II) occurs in the pH range of 5.0–5.9, whereas Ni(II) is extracted at a higher pH range of 6.8–7.0. researchgate.neti2massociates.com This significant difference in extraction pH allows for their effective separation. The difference in the pH at which 50% extraction occurs (pH₀.₅) for Co(II) and Ni(II) is approximately 1.9, indicating excellent separability. researchgate.net
The stoichiometry of the extracted species, as determined by slope analysis, differs for the two metals:
Cobalt(II): CoR₂(HR)₂
Nickel(II): NiR₂·2(HR)₂ researchgate.net
A maximum separation factor (β = D_Co / D_Ni) of 56.57 was achieved at an equilibrium pH of 6.0, with 99.8% of cobalt extracted compared to only 8% of nickel. researchgate.net This demonstrates the high selectivity of the extractant for cobalt over nickel.
| Metal Ion | Optimal Extraction pH Range | Extracted Species | pH₀.₅ |
|---|---|---|---|
| Cobalt(II) | 5.0 - 5.9 | CoR₂(HR)₂ | ~4.1 |
| Nickel(II) | 6.8 - 7.0 | NiR₂·2(HR)₂ | ~6.0 |
This compound is effective for the separation of rare earth elements (REEs), particularly for separating heavy rare earth elements (HREEs) from light rare earth elements (LREEs). nih.govresearchgate.net The extraction process generally forms complexes of the type MR₃(RH)₃ at low loading ratios, with larger aggregated species appearing as the metal loading in the organic phase increases. nih.gov
This extractant offers significant advantages over others, such as P507, for HREE separation because it allows for complete stripping of the extracted metals with low acidity and achieves high loading capacity with clear and rapid phase separation. researchgate.net The separation of adjacent REEs, such as Praseodymium/Neodymium and Yttrium/Erbium, has been successfully demonstrated. nih.gov Furthermore, the use of this extractant in microcapsules composed of a styrene-divinylbenzene copolymer has been investigated as an advanced separation method. osti.gov
Role of Diluents and Modifiers in Extraction Efficiency and Selectivity
In studies involving this compound, various organic solvents have been employed as diluents.
Toluene: Used for the separation of Cobalt and Nickel, and for the extraction of Scandium. mdpi.comresearchgate.net
Kerosene: A common aliphatic diluent used in REE separation processes. nih.gov
The interaction between the diluent and the extractant can influence the extractant's aggregation state and, consequently, its extraction power. Aromatic diluents like toluene can interact differently with the extractant molecules compared to aliphatic diluents like kerosene, which can lead to variations in extraction efficiency and selectivity for different metal systems. nih.gov An increase in the polarity or dielectric constant of the diluent can sometimes lead to a reduction in extraction effectiveness.
Synergistic and Antagonistic Extraction Systems
Solvent extraction processes can be enhanced or inhibited by using a mixture of two or more extractants, leading to synergistic or antagonistic effects, respectively.
Synergistic Extraction: This occurs when the extractive capability of a mixture of extractants is greater than the sum of their individual extraction efficiencies. This is often achieved by mixing an acidic extractant with a neutral or basic extractant, which can form a more stable adduct with the metal ion.
Antagonistic Extraction: This is the opposite phenomenon, where the extraction efficiency of the mixture is lower than that of the individual components. This can be caused by interactions between the extractants themselves, such as hydrogen bonding, which reduces their availability to complex with the metal ion. mdpi.com
While synergistic and antagonistic effects are well-documented for many organophosphorus extractants, specific studies detailing these systems with this compound are limited in the provided search results. However, the principles are broadly applicable. For instance, research on the closely related extractant Bis(2-ethylhexyl) phosphoric acid (HDEHP) has shown that its presence in the aqueous phase can become antagonistic to the preferential extraction of heavy REEs over light REEs. nih.gov In other systems, an antagonistic effect was observed in the extraction of La and Ce, where both ion exchange and solvation reactions occurred simultaneously. mdpi.com Synergistic systems involving mixtures of different phosphinic and phosphoric acids have been shown to enhance the separation of heavy lanthanides. researchgate.net
Based on a comprehensive search of available scientific literature, it is not possible to generate an article on "this compound" that strictly adheres to the specified outline and content requirements. The research data concerning the co-extraction of this compound with LIX 860, dinonylnaphthalene (B12650604) sulfonic acid, Cyanex 272, or P507, and its specific application in hollow fiber membrane extractors, is not available in the public domain.
The majority of published research in synergistic solvent extraction and continuous extraction systems focuses on chemically similar but distinct compounds, such as:
Bis(2-ethylhexyl)phosphoric acid (D2EHPA or HDEHP)
2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (P507 or PC-88A)
Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272)
Providing information on these related compounds would violate the explicit instruction to focus solely on this compound. Therefore, to ensure scientific accuracy and strict adherence to the user's request, the article cannot be written as outlined due to the absence of specific research findings for the target compound in the requested advanced applications.
Self Assembly and Interfacial Phenomena in Extraction Systems
Formation and Characteristics of Reverse Micelles and Aggregates
Bis(2-ethylhexyl)phosphinic acid, like other organophosphorus extractants, is known to form reverse micelles and larger aggregates in non-polar organic solvents. These structures consist of a polar core, where the phosphinic acid headgroups reside, and a non-polar exterior formed by the ethylhexyl chains, which ensures solubility in the organic phase. The formation and characteristics of these aggregates are influenced by a variety of factors.
While extensive research has been conducted on the micellar structures of metal salts of the closely related bis(2-ethylhexyl)phosphoric acid (HDEHP), which typically form rod-shaped or spherical aggregates depending on the metal ion, specific detailed structural data for the metal salts of this compound are not extensively documented in the reviewed literature. However, the aggregation of metal complexes is a recognized phenomenon. For instance, studies on related diphosphonic acids show that the tendency to aggregate varies significantly with the metal cation being extracted. Some metal complexes, such as those with Ca(II), Al(III), La(III), and Nd(III), show little to no tendency to aggregate, whereas others, like Th(IV) complexes, can form large aggregates. tandfonline.comiaea.org Uranyl complexes have been observed to form smaller aggregates with a defined aggregation number. tandfonline.comiaea.org
The nature of the counterion (the extracted metal ion) and the amount of water present in the organic phase are critical factors that dictate the morphology of the reverse micelles. For analogous organophosphorus compounds, the coordination chemistry of the metal ion and its hydration state significantly influence the size and shape of the resulting aggregates. Divalent metals often lead to the formation of rod-like micelles, while trivalent metals may result in smaller, spherical aggregates. The role of water is complex; it can be solubilized in the polar core of the reverse micelles and can either promote or inhibit micellar growth depending on the specific system. In some systems, water molecules act as bridging ligands between the polar head groups, stabilizing the micellar structure.
Detailed experimental data on the aggregation numbers and specific sizes of reverse micelles formed by this compound and its metal salts are limited in the available scientific literature. For similar systems, techniques such as small-angle neutron scattering (SANS) and vapor pressure osmometry are employed to determine these parameters. For example, uranyl complexes of P,P'-di(2-ethylhexyl) methanediphosphonic acid have been found to form aggregates with an aggregation number of approximately 14. tandfonline.comiaea.org
The formation of reverse micelles is driven by a balance of intermolecular forces. These include hydrogen bonding between the phosphinic acid headgroups, van der Waals interactions between the alkyl chains, and electrostatic interactions between the polar headgroups and any entrapped water or metal ions. In the case of metal extraction, the coordination of the metal ion by the phosphinic acid molecules is a primary driving force for aggregation. The strength of these interactions will determine the stability and structure of the resulting micelles.
Microemulsion Systems Involving Organophosphorus Acid Extractants
This compound can act as a surfactant in the formation of water-in-oil (w/o) microemulsions. These are thermodynamically stable, isotropic dispersions of water and oil, stabilized by an interfacial film of surfactant molecules. In the context of solvent extraction, the formation of a microemulsion in the organic phase can significantly enhance the extraction efficiency of metal ions from an aqueous solution. The ability to form these systems is a key aspect of the utility of organophosphorus extractants in hydrometallurgy. While the formation of microemulsions with the sodium salt of bis(2-ethylhexyl)phosphoric acid is well-documented, specific studies detailing the phase behavior and structure of microemulsions formed with this compound are not prevalent in the reviewed literature. pku.edu.cn
Surface Chemistry and Interfacial Adsorption Behavior
The efficiency of solvent extraction is intrinsically linked to the surface chemistry and interfacial adsorption behavior of the extractant. This compound molecules adsorb at the liquid-liquid interface between the aqueous and organic phases. This interfacial activity reduces the interfacial tension and facilitates the transfer of metal ions from the aqueous to the organic phase. The orientation of the phosphinic acid molecules at the interface, with their polar headgroups towards the aqueous phase and their non-polar tails in the organic phase, creates a favorable environment for complexation with metal ions. Studies on similar phosphonic and carboxylic acids have shown that they can form well-ordered and stable self-assembled monolayers on various surfaces, indicating a strong tendency for interfacial organization. nih.gov The surface activity of related surfactants has been shown to be crucial for their application in forming reverse micelles. ciac.jl.cn
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Studies on Metal-Extractant Interactions
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In solvent extraction, it is invaluable for understanding the nature of the chemical bonds between a metal ion and an extractant molecule. Such studies can provide precise information on binding energies, the geometry of the resulting metal-extractant complex, and the electronic properties that govern selectivity.
The calculation of binding energies between a metal ion and an extractant is a key application of DFT. This data allows researchers to predict the stability of the formed complex and, by comparing energies for different metals, to forecast selectivity trends. A study combining experimental and theoretical investigations on a range of acidic phosphorus-containing compounds demonstrated that a simplified computational model could produce results that align with experimental trends in metal extraction. nih.govresearchgate.net However, detailed binding energy data specifically for Bis(2-ethylhexyl)phosphinic acid complexes with various metals were not found.
Molecular Dynamics (MD) Simulations of Solvent Effects and Extractant Aggregation
Molecular Dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. In the context of solvent extraction, MD is used to study the behavior of extractant molecules in the organic solvent, their aggregation patterns (such as the formation of reverse micelles), and their interactions at the oil-water interface. These simulations provide insight into how the solvent environment affects the extraction process. While MD simulations have been noted in studies involving other extractants, showing for instance a preference for Co(II) complexation in the aqueous phase, specific research applying this technique to this compound is lacking. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling for Extractant Design
QSPR modeling is a computational approach that attempts to find a statistical relationship between the chemical structure of a molecule and its physical or chemical properties. In solvent extraction, QSPR can be used to predict the extraction efficiency of a new, un-synthesized extractant molecule based on its structural features. Modern modeling tools, including QSPR, are considered valuable for guiding chemists in the design of new extracting agents. researchgate.net However, the development and application of specific QSPR models for designing extractants based on the this compound framework are not detailed in the available scientific literature. One study was found that referenced QSPR in relation to catecholamine extraction using a different compound, bis(2-ethylhexyl) hydrogen phosphate (B84403). jst.go.jp
Future Research Directions and Emerging Applications
Development of Novel Bis(2-ethylhexyl)phosphinic Acid Derivatives with Tailored Selectivity
A significant area of contemporary research is the rational design and synthesis of new derivatives of this compound. The primary objective is to create molecules with enhanced selectivity towards specific metal ions, a critical factor in complex separation processes. By strategically modifying the chemical architecture of the parent compound, researchers can fine-tune its extraction properties.
One successful strategy involves altering the alkyl groups attached to the phosphorus atom. For example, the commercial extractant Cyanex 272, which is bis(2,4,4-trimethylpentyl)phosphinic acid, demonstrates a different selectivity profile compared to this compound due to the increased steric hindrance from its branched alkyl chains. acs.org This structural modification allows for the effective separation of cobalt and nickel. acs.orgbibliotekanauki.pl
Another approach is the modification of the functional group itself. The replacement of an oxygen atom with a sulfur atom, for instance, leads to thiophosphinic acid derivatives like Cyanex 302 (bis(2,4,4-trimethylpentyl)monothiophosphinic acid) and Cyanex 301 (bis(2,4,4-trimethylpentyl)dithiophosphinic acid). mdpi.com These sulfur-containing analogues exhibit a higher affinity for softer metal ions. Specifically, Cyanex 302 is selective for copper, silver, and mercury, while Cyanex 301 shows high affinity for zinc, palladium, and platinum.
Furthermore, the creation of bifunctional extractants by incorporating additional coordinating groups into the molecule is a promising strategy. For example, the synthesis of (2-ethylhexylamino)methyl phosphonic acid mono-2-ethylhexyl ester (HEHAMP) has shown improved separation performance for rare earth elements compared to traditional extractants.
Table 1: Examples of this compound Derivatives and Their Targeted Selectivity
| Derivative Name | Structural Modification | Targeted Metal(s) |
| Cyanex 272 (Bis(2,4,4-trimethylpentyl)phosphinic acid) | Branched alkyl chains instead of 2-ethylhexyl groups | Cobalt, Nickel acs.orgbibliotekanauki.pl |
| Cyanex 302 (Bis(2,4,4-trimethylpentyl)monothiophosphinic acid) | Replacement of one P=O oxygen with sulfur and branched alkyl chains | Copper, Silver, Mercury |
| Cyanex 301 (Bis(2,4,4-trimethylpentyl)dithiophosphinic acid) | Replacement of both P=O and P-OH oxygens with sulfur and branched alkyl chains | Zinc, Palladium, Platinum |
| (2-ethylhexylamino)methyl phosphonic acid mono-2-ethylhexyl ester (HEHAMP) | Addition of an aminomethyl group | Rare Earth Elements |
Integration of this compound in Hybrid Separation Technologies
To enhance separation efficiency and address the environmental concerns associated with conventional solvent extraction, researchers are integrating this compound into hybrid separation technologies. These innovative systems combine the selective extraction capabilities of the phosphinic acid with other separation techniques, leading to synergistic improvements in performance.
A notable example is the use of supported liquid membranes (SLMs) . In this technology, a solution of this compound in an organic diluent is immobilized within the pores of a microporous support. This creates a highly selective barrier for the transport of metal ions. SLMs have been investigated for the extraction of various metals, offering advantages such as reduced solvent inventory and the potential for continuous operation.
Another important hybrid technology is solvent-impregnated resins (SIRs) , also known as extraction chromatography. Here, this compound is adsorbed onto a solid polymeric support, creating a stationary phase with high selectivity for target metals. researchgate.netresearchgate.net This technique has been successfully applied to the separation of a wide range of metal ions, including lanthanides and actinides, from acidic media. researchgate.netresearchgate.net The use of SIRs simplifies the separation process and allows for easier handling and regeneration compared to liquid-liquid extraction.
Table 2: Performance of Hybrid Systems Incorporating Organophosphorus Extractants
| Hybrid Technology | Organophosphorus Extractant | Target Metal(s) | Key Advantages |
| Supported Liquid Membrane (SLM) | Bis(2-ethylhexyl)phosphoric acid (D2EHPA) | Co(II) | Continuous process, reduced reagent usage nih.gov |
| Solvent-Impregnated Resin (SIR) | Bis(2-ethylhexyl)phosphoric acid (D2EHPA) | La from Ce, Pr, Nd, Sm, etc. | High separation factors, effective impurity removal researchgate.net |
| Emulsion Pertraction | Not specified in provided context | - | High interfacial area for mass transfer |
Advanced Characterization Techniques for In-situ Mechanistic Studies
A fundamental understanding of the extraction mechanism at the molecular level is essential for optimizing the performance of this compound. Advanced characterization techniques are increasingly being employed to conduct in-situ studies, providing real-time insights into the complex processes occurring at the liquid-liquid interface.
Spectroscopic methods such as Attenuated Total Reflection Infrared (ATR-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the intermolecular interactions between the extractant and other components in the organic phase. rsc.org These techniques can identify the formation of hydrogen bonds and other non-covalent interactions that influence the extraction behavior. rsc.org For instance, studies have used these methods to understand the antagonistic effects observed when mixing bis(2-ethylhexyl)phosphoric acid with ionic liquids. rsc.org
Slope analysis , a traditional yet effective method, continues to be used to determine the stoichiometry of the extracted metal complexes. researchgate.netresearchgate.net By systematically varying the concentrations of the extractant and hydrogen ions, the number of extractant molecules and hydrogen ions involved in the extraction equilibrium can be determined. researchgate.netresearchgate.net This information is crucial for formulating the chemical equation that describes the extraction process.
Table 3: Advanced Characterization Techniques for Mechanistic Studies
| Technique | Information Obtained | Example Application |
| Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy | Elucidation of intermolecular interactions (e.g., hydrogen bonding) rsc.org | Studying mixed extractant systems of P204 and ionic liquids rsc.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probing structural information and intermolecular interactions rsc.org | Investigating the interactions in mixtures of HDEHP and BEAA for lithium-ion media researchgate.net |
| Slope Analysis | Determination of the stoichiometry of extracted species researchgate.netresearchgate.net | Investigating the extraction mechanism of Sc(III) with PIA-8 researchgate.net |
Computational Design and Predictive Modeling for Enhanced Extraction Performance
Computational chemistry is playing an increasingly vital role in accelerating the discovery and optimization of solvent extraction systems. By using theoretical models and simulations, researchers can predict the extraction behavior of this compound and its derivatives, thereby guiding experimental efforts.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and binding energies of metal-extractant complexes. These calculations can provide insights into the selectivity of different extractants for various metal ions. For example, DFT has been used to calculate the binding energies between organophosphorus extractants and rare earth elements, helping to explain the observed selectivity trends.
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the extraction system at the atomic level. These simulations can model the aggregation of extractant molecules in the organic phase and the interactions at the solvent-water interface, providing a more complete picture of the extraction process.
The combination of these computational approaches allows for a more rational design of novel extractants and the optimization of process conditions. For instance, a simplified calculation model has been used to evaluate the interaction between various acidic phosphorus-containing extractants and metal ions like Ca(II), Co(II), Mg(II), Mn(II), and Ni(II), with the theoretical results showing good agreement with experimental data. acs.org This demonstrates the potential of predictive modeling to screen for effective extractants for specific applications. acs.org
Q & A
Q. What are the established synthetic pathways for Bis(2-ethylhexyl)phosphinic acid, and how do reaction conditions influence purity?
this compound is typically synthesized via esterification of phosphinic acid with 2-ethylhexanol under acidic catalysis. Key parameters include temperature (80–120°C), stoichiometric ratios (1:2 for acid:alcohol), and reaction time (6–12 hours). Impurities such as unreacted alcohol or dialkylphosphinic acid byproducts can arise if pH or temperature deviates from optimal ranges. Purity is validated using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- FTIR : Identifies functional groups (P=O stretch ~1200 cm⁻¹, P-O-C stretch ~1050 cm⁻¹).
- NMR : ¹H and ³¹P NMR distinguish alkyl chain conformations and phosphorus environments.
- LC-MS/MS : Quantifies trace impurities (e.g., fluorinated analogs) with detection limits <1 ppb .
- Elemental Analysis : Confirms C:H:P ratios (theoretical: C 59.6%, H 10.9%, P 9.6%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
The compound is corrosive (EU Classification C9) and requires PPE (gloves, goggles, lab coat). Work should be conducted in a fume hood due to respiratory hazards (ERG Guide 153). Spills must be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can factorial design optimize this compound’s extraction efficiency for rare earth metals?
A 2³ factorial design evaluates variables: pH (2–6), extractant concentration (0.1–0.5 M), and temperature (25–60°C). Response surface methodology (RSM) identifies optimal conditions. For example, >90% La³+ extraction is achieved at pH 4, 0.3 M extractant, and 40°C. Confounding factors like competing ions (e.g., Fe³+) require masking agents (e.g., citric acid) .
| Variable | Low Level | High Level | Optimal Range |
|---|---|---|---|
| pH | 2 | 6 | 3.5–4.5 |
| Concentration | 0.1 M | 0.5 M | 0.2–0.4 M |
| Temperature | 25°C | 60°C | 35–45°C |
Q. What methodological frameworks address contradictions in environmental persistence data for this compound?
Discrepancies in half-life (e.g., 30–180 days in soil) arise from variable organic matter content and microbial activity. A tiered testing strategy is recommended:
Q. How do structural modifications of this compound influence its coordination chemistry with transition metals?
Alkyl chain length and branching affect steric hindrance and chelation stability. For example:
- Shorter chains (e.g., ethyl vs. 2-ethylhexyl) increase ligand flexibility but reduce selectivity for Cu²+ over Fe³+.
- Branched chains enhance solubility in nonpolar solvents (log P ~4.2) but reduce interfacial activity in aqueous systems. Spectroscopic titration (UV-Vis, EXAFS) and DFT simulations clarify bonding modes (monodentate vs. bidentate) .
Methodological Guidance for Data Interpretation
Q. What statistical approaches resolve contradictions in spectral data for this compound complexes?
Principal component analysis (PCA) clusters NMR/FTIR spectra to identify outliers caused by solvent polarity or hydration. For overlapping ³¹P NMR signals (δ 25–35 ppm), deconvolution software (e.g., MestReNova) quantifies species distributions. Conflicting LC-MS/MS results require isotope dilution (e.g., ¹³C-labeled internal standards) .
Q. How can researchers integrate this compound into green chemistry frameworks?
Life cycle assessment (LCA) evaluates sustainability metrics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
